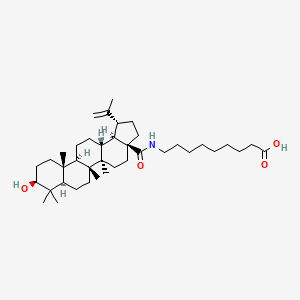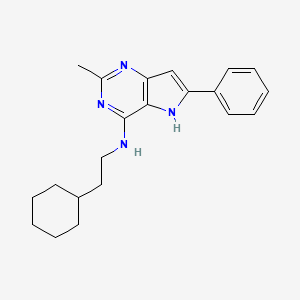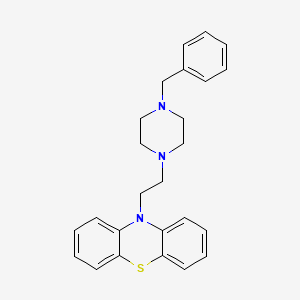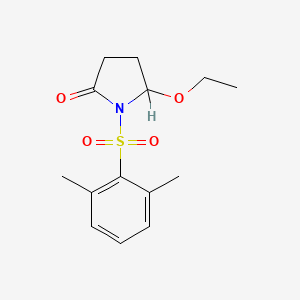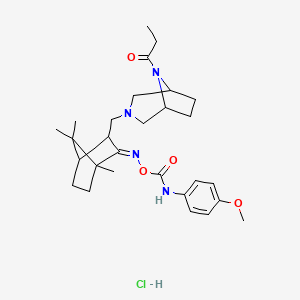
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride is a complex organic compound with a unique structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Métodos De Preparación
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the bicyclic core.
Aplicaciones Científicas De Investigación
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications may include its use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 3,8-Diazabicyclo(321)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(221)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride stands out due to its unique combination of functional groups and bicyclic structure Similar compounds may include other bicyclic amines or derivatives with different substituents
Propiedades
Número CAS |
97670-18-3 |
|---|---|
Fórmula molecular |
C28H41ClN4O4 |
Peso molecular |
533.1 g/mol |
Nombre IUPAC |
[(Z)-[1,7,7-trimethyl-3-[(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)methyl]-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C28H40N4O4.ClH/c1-6-24(33)32-19-9-10-20(32)16-31(15-19)17-22-23-13-14-28(4,27(23,2)3)25(22)30-36-26(34)29-18-7-11-21(35-5)12-8-18;/h7-8,11-12,19-20,22-23H,6,9-10,13-17H2,1-5H3,(H,29,34);1H/b30-25-; |
Clave InChI |
AOOSNLBFKMJGMF-NNLGMZJTSA-N |
SMILES isomérico |
CCC(=O)N1C2CCC1CN(C2)CC\3C4CCC(/C3=N\OC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CC3C4CCC(C3=NOC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


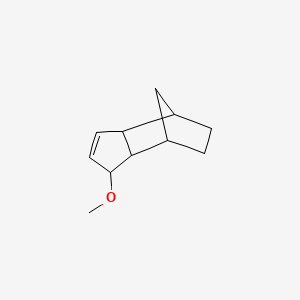

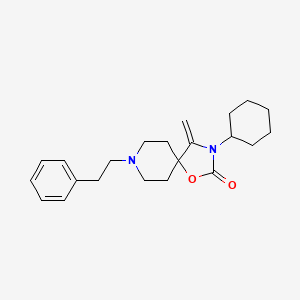

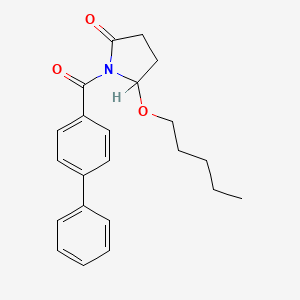
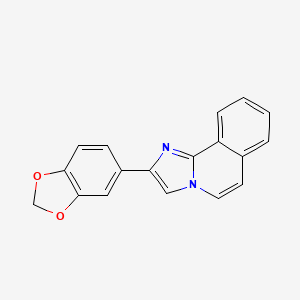
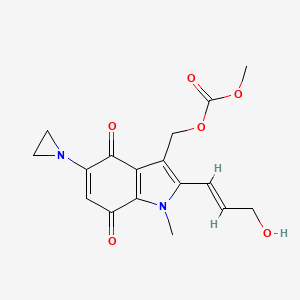
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
